

The Pharmacological Profile of Imidazolyl Ethanamide Pentandioic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Ingavirin*

Cat. No.: *B1671943*

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An In-depth Examination of a Novel Immunomodulatory and Antiviral Agent

Abstract

Imidazolyl ethanamide pentandioic acid (IEPA), also known as Vitaglutam or **Ingavirin**, is an orally bioavailable small molecule with a dual mechanism of action encompassing both hematopoietic stimulation and broad-spectrum antiviral activity. This technical guide provides a comprehensive overview of the pharmacological profile of IEPA, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its proposed signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound's properties and potential therapeutic applications.

Introduction

Imidazolyl ethanamide pentandioic acid is a synthetic dipeptide analogue that has garnered significant interest for its potential therapeutic applications in oncology support and virology. Initially developed and used in Russia for the treatment and prophylaxis of influenza and other acute respiratory viral infections, its pharmacological activities have been shown to extend to the hematopoietic system. IEPA has been investigated for its capacity to mitigate the myelosuppressive effects of chemotherapy and radiotherapy, a common and dose-limiting toxicity in cancer treatment. This guide will delve into the core pharmacological characteristics of IEPA, presenting a consolidated view of its mechanism of action, pharmacokinetics, and preclinical and clinical findings.

Pharmacological Profile

Mechanism of Action

IEPA's pharmacological effects are attributed to two primary activities: stimulation of hematopoiesis and modulation of the host antiviral response.

- **Hematopoietic Activity:** IEPA promotes the differentiation and maturation of hematopoietic stem and progenitor cells (HSPCs) in the bone marrow across multiple lineages, including leukocytic, lymphocytic, and erythrocytic lines. It also appears to prevent the apoptosis of these cells. This action contributes to the recovery of peripheral blood cell counts following myelosuppressive insults. Studies in murine models have
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